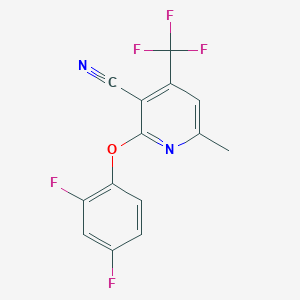![molecular formula C13H11BClFO3 B2737771 {2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid CAS No. 1311184-95-8](/img/structure/B2737771.png)
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, including coupling reactions .
Molecular Structure Analysis
The molecular formula of “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” is C13H11BClFO3 . It contains a boron atom bonded to an oxygen atom and two carbon atoms, which is characteristic of boronic acids .Chemical Reactions Analysis
Boronic acids, such as “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid”, are known for their versatility in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They can also participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 290.9±50.0 °C at 760 mmHg, and a flash point of 129.7±30.1 °C . It has two hydrogen bond acceptors and two hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
- Role of 4-Fluorophenylboronic Acid : It serves as an organoboron reagent in SM coupling reactions. The mild conditions and functional group tolerance make it a popular choice for creating complex molecules .
- Application : 4-Fluorophenylboronic acid participates in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes. These reactions lead to diverse arylated products .
- Role of 4-Fluorophenylboronic Acid : It can undergo catalytic protodeboronation, providing access to alkyl boronic esters with varying substitution patterns .
Suzuki–Miyaura Coupling
Arylation Reactions
Protodeboronation
Antiproliferative Activity
Zukünftige Richtungen
Boronic acids, including “{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid”, have promising applications in various fields due to their chemical properties. They can be used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . They can also be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
Eigenschaften
IUPAC Name |
[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-12-7-10(16)6-5-9(12)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJBROJHPEWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

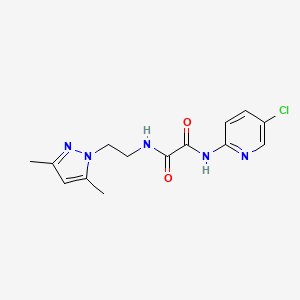
![4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2737691.png)
![3-amino-4-chloro-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B2737693.png)
![2-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2737694.png)
![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2737698.png)
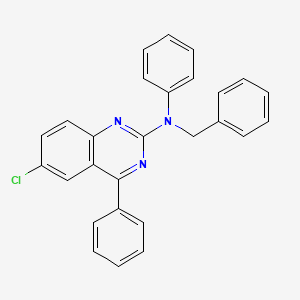
![5-(chloromethyl)-1-methyl-2-[(trifluoromethyl)sulfanyl]-1H-imidazole hydrochloride](/img/structure/B2737702.png)
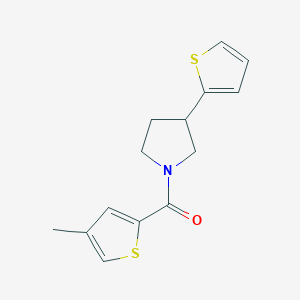
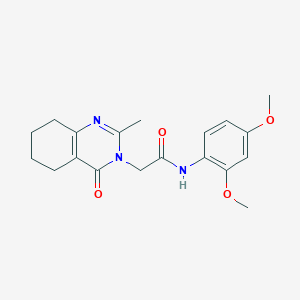

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2737707.png)
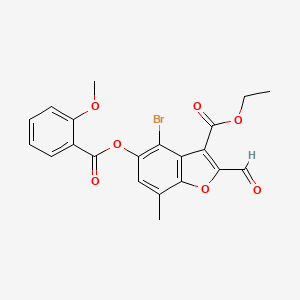
![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2737710.png)
